molecular formula C10H8N2O2 B073201 1-Phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1134-50-5

1-Phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B073201
CAS No.: 1134-50-5
M. Wt: 188.18 g/mol
InChI Key: ZROILLPDIUNLSE-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of phenylpyrazoles. This compound consists of a pyrazole ring bound to a phenyl group and a carboxylic acid group. It is commonly used as a building block in organic synthesis and has various applications in scientific research .

Mechanism of Action

Target of Action

The primary target of 1-Phenyl-1H-pyrazole-4-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2 (PGD2), a potent mediator in allergic and inflammatory responses.

Mode of Action

It is believed to interact with hematopoietic prostaglandin d synthase, potentially altering its function .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Preparation Methods

The synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common method involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine, followed by oxidation. Another method includes the reaction of 4-bromopyrazole with n-butyllithium at low temperatures . Industrial production methods often involve the use of high-yielding and cost-effective synthetic routes to ensure scalability and efficiency .

Chemical Reactions Analysis

1-Phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like bromine and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-Phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

1-Phenyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROILLPDIUNLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150399
Record name Pyrazole-4-carboxylic acid, 1-phenyl-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134-50-5
Record name 1-Phenyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pyrazole-4-carboxylic acid, 1-phenyl-
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Record name Pyrazole-4-carboxylic acid, 1-phenyl-
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Record name 1-Phenyl-1H-pyrazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

1-Phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4.1 g) synthesized in Reference Example 16 was dissolved in methanol (40 mL) and tetrahydrofuran (40 mL), aqueous sodium hydroxide solution (1 mol/L, 40 mL) was added, and the mixture was stirred at 60° C. for one hour. The reaction mixture was concentrated under reduced pressure, aqueous hydrochloric acid solution (1 mol/L, 50 mL) was added, and the precipitated solid was filtrated. The solid was dissolved in ethyl acetate, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give 1-phenyl-1H-pyrazole-4-carboxylic acid (2.5 g) as a white solid. This carboxylic acid (8.72 g) and 2-{[4-(2-aminoethyl)-1,3-thiazol-2-yl]thio}-2-methylpropionic acid tert-butyl ester (14 g) synthesized in Example 7 were dissolved in N,N-dimethylformamide (225 mL), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride (10.65 g) and 1-hydroxybenztriazole (HOBt) monohydrate (10.62 g) were successively added thereto, and the mixture was stirred at room temperature for 6 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=1:1) to give the title compound (16.2 g) as a white solid.
Quantity
4.1 g
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40 mL
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40 mL
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40 mL
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Synthesis routes and methods II

Procedure details

1-Phenyl-1H-pyrazole (250 mg, 1.7 mmol) was added to a cold (0-4° C.) solution of DMF (1.5 g, 1.6 mL, 9.7 mmol) and POCl3 (1.86 g, 1.1 mL, 19.2 mmol) and stirring continued for 10 minutes. The resulting mixture was heated at 106° C. for 2.5 hrs. The reaction mixture was cooled and quenched with ice cold water, basified with 20% aqueous NaOH solution, the solid was collected to afford 330 mg (crude) of 1-phenyl-1H-pyrazole-4-carbaldehyde. 1H NMR (300 MHz, CDCl3): δ 10.0 (s, 1H), 8.45 (s, 1H), 8.2 (s, 1H), 7.75 (d, 2H), 7.55 (t, 2H), 7.45 (t, 1H). Sulphamic acid (253 mg, 2.6 mmol) in water (0.5 mL) was added at 0° C. to a mixture of phenyl-1H-pyrazole-4-carbaldehyde (0.5 g, 2.34 mmol) in acetone (3 mL). After 2 minutes sodium chlorite (315 mg, 3.5 mmol) was added and the resulting mixture was stirred at 0° C. for 30 minutes. Water was added and the solid obtained was isolated by filtration to afford 140 mg (85% yield) of 1-phenyl-1H-pyrazole-4-carboxylic acid.
Quantity
253 mg
Type
reactant
Reaction Step One
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0.5 g
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reactant
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Quantity
0.5 mL
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3 mL
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315 mg
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1-Phenyl-1H-pyrazole-4-carboxylic acid?

A1: this compound possesses the molecular formula C10H8N2O2. [] Its structure consists of a pyrazole ring substituted with a phenyl group at the 1-position and a carboxylic acid group at the 4-position. [] While the exact spectroscopic data may vary depending on the specific derivative, common characterization techniques include IR, 1H-NMR, and mass spectrometry. [, ]

Q2: How does this compound interact with biological targets?

A2: Studies show that derivatives of this compound can bind to specific enzymes. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been found to form a complex with Mycobacterium tuberculosis dihydrofolate reductase [] and Phosphopantetheine adenylyltransferase from Mycobacterium tuberculosis. [] Another derivative, 5-[3-(1H-indol-3-yl)propoxy]-1-phenyl-1H-pyrazole-4-carboxylic acid, also interacts with Phosphopantetheine adenylyltransferase from Mycobacterium tuberculosis. [] The exact binding mechanisms and downstream effects are likely dependent on the specific derivative and target in question.

Q3: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives?

A3: Research suggests that modifications to the core structure of this compound can significantly impact its biological activity. For example, the introduction of various substituents at the 5-position of the pyrazole ring, such as alkyl, aryl, or acyl groups, has been explored to modulate its pharmacological properties. [, ] Additionally, modifications to the carboxylic acid moiety, such as esterification or amide formation, can alter its physicochemical properties, potentially affecting its pharmacokinetic profile. [, ]

Q4: Are there any known applications of this compound in organic synthesis?

A4: this compound serves as a valuable building block in organic synthesis. It can undergo various transformations, including Friedel-Crafts reactions, to create more complex molecules. For example, it has been utilized in the synthesis of tricyclic pyrazolo[3,4-b]quinolines, -[1,8]naphthyridines, -azepines, -azocines, -pyrido[3,2-g]azocines, and pyrazolo[3,4-b]azonines. []

Q5: Has computational chemistry been used to study this compound and its derivatives?

A5: Yes, computational methods are increasingly employed to investigate the properties of this compound. For example, molecular electrostatic potential calculations have been performed to understand the electronic distribution within the molecule, providing insights into potential interaction sites. [] Additionally, density functional theory (DFT) calculations have been used to explore the conformational preferences and electronic properties of these compounds. [] These computational studies contribute to a deeper understanding of the structure-activity relationships and aid in the design of new derivatives with improved properties.

Q6: How does water influence the self-assembly of this compound derivatives?

A6: X-ray crystallographic studies of the derivative 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester revealed the significant role of water molecules in its self-assembly. [, ] The water molecules act as bridges, forming hydrogen bonds with multiple molecules of the derivative, leading to the formation of intricate supramolecular architectures. [] This highlights the importance of considering solvent effects in understanding the solid-state packing and potential applications of these compounds.

Q7: Can you provide an example of how analytical techniques are used to characterize this compound derivatives?

A7: X-ray powder diffraction has been successfully employed to determine the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. [] This technique provides valuable information about the arrangement of molecules in the solid state, contributing to the understanding of their physicochemical properties and potential applications.

Q8: Are there any known antibacterial activities associated with this compound or its derivatives?

A8: Research has shown that a copper(II) complex incorporating 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a ligand exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] This finding suggests the potential of exploring metal complexes of this compound derivatives for the development of novel antibacterial agents.

Q9: Can you provide an example where this compound derivatives exhibit selective binding?

A9: NMR studies have demonstrated the selective binding of acetone to the methyl group of the pyrazole moiety in a series of this compound ester derivatives. [, ] This selectivity is attributed to a combination of hydrogen bonding and C–H···π interactions. [, ] These findings highlight the potential for designing this compound derivatives as selective receptors for specific molecules.

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